molecular formula C9H22Cl2N2O2S B2825125 3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 1203372-93-3

3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride

Cat. No.: B2825125
CAS No.: 1203372-93-3
M. Wt: 293.25
InChI Key: YOGGVHCCIOQRPG-UHFFFAOYSA-N
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Description

3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride is a synthetic organic compound with the molecular formula C9H22Cl2N2O2S. It is known for its unique structural features, which include a thiolane ring and a dimethylamino propyl group. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under controlled conditions.

    Introduction of the Dimethylamino Propyl Group: This step involves the reaction of the thiolane intermediate with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. Continuous monitoring and control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups or the thiolane ring.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiolane ring and dimethylamino groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione
  • **N,N-Dimethyl-3-(3-thienyl)propan-1-amine
  • **3-(Dimethylamino)propylamine

Uniqueness

Compared to similar compounds, 3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride is unique due to its specific structural features that confer distinct reactivity and biological activity. The presence of the thiolane ring and the dimethylamino propyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S.2ClH/c1-11(2)6-3-5-10-9-4-7-14(12,13)8-9;;/h9-10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGGVHCCIOQRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1CCS(=O)(=O)C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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